molecular formula C19H20ClNOS B2695480 4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane CAS No. 1706003-66-8

4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane

Cat. No.: B2695480
CAS No.: 1706003-66-8
M. Wt: 345.89
InChI Key: MEVVNPOSTHFNOZ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is characterized by the presence of a 4-chlorophenyl group and an o-tolyl group attached to the thiazepane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. Commonly used reagents include thiourea and an appropriate alkyl halide.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a base such as sodium hydride.

    Attachment of the o-Tolyl Group: The o-tolyl group can be attached via a Friedel-Crafts acylation reaction using o-toluoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

    (4-Chlorophenyl)(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

    (4-Chlorophenyl)(7-(phenyl)-1,4-thiazepan-4-yl)methanone: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane is unique due to the specific positioning of the o-tolyl group, which may influence its chemical reactivity and biological activity

Properties

IUPAC Name

(4-chlorophenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNOS/c1-14-4-2-3-5-17(14)18-10-11-21(12-13-23-18)19(22)15-6-8-16(20)9-7-15/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVVNPOSTHFNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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